molecular formula C12H18N2 B15257566 1-Methyl-2-phenylpiperidin-4-amine

1-Methyl-2-phenylpiperidin-4-amine

Cat. No.: B15257566
M. Wt: 190.28 g/mol
InChI Key: IKHIBKMYECYOPT-UHFFFAOYSA-N
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Description

1-Methyl-2-phenylpiperidin-4-amine is a compound belonging to the piperidine class of chemicals. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

The synthesis of 1-Methyl-2-phenylpiperidin-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of phenylsilane with an imine, followed by cyclization and reduction, can yield piperidine derivatives . Industrial production methods often involve multi-step processes that ensure high yield and purity, utilizing catalysts and optimized reaction conditions .

Chemical Reactions Analysis

1-Methyl-2-phenylpiperidin-4-amine undergoes various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Methyl-2-phenylpiperidin-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-2-phenylpiperidin-4-amine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

1-methyl-2-phenylpiperidin-4-amine

InChI

InChI=1S/C12H18N2/c1-14-8-7-11(13)9-12(14)10-5-3-2-4-6-10/h2-6,11-12H,7-9,13H2,1H3

InChI Key

IKHIBKMYECYOPT-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1C2=CC=CC=C2)N

Origin of Product

United States

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